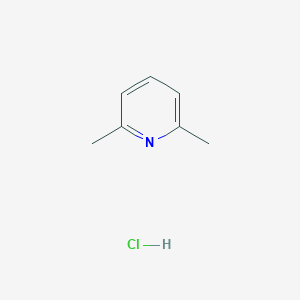
2,6-Lutidine hydrochloride
描述
2,6-Lutidine hydrochloride is a heterocyclic aromatic organic compound derived from 2,6-lutidine, which is a dimethyl-substituted derivative of pyridine. It is a colorless liquid with mildly basic properties and a pungent odor. This compound is known for its use as a non-nucleophilic base in organic synthesis due to the steric effects of its two methyl groups .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Lutidine hydrochloride can be synthesized through the reaction of 2,6-lutidine with hydrochloric acid. The process involves the protonation of 2,6-lutidine to form lutidinium chloride. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia. This method involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation .
Types of Reactions:
Oxidation: 2,6-Lutidine can undergo oxidation with air to form 2,6-diformylpyridine.
Substitution: It can participate in substitution reactions due to its mildly basic properties.
Common Reagents and Conditions:
Oxidation: Air or oxygen can be used as oxidizing agents.
Substitution: Various electrophiles can be used under mild conditions.
Major Products:
Oxidation: 2,6-Diformylpyridine.
Substitution: Depending on the electrophile used, various substituted pyridine derivatives can be formed.
科学研究应用
2,6-Lutidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in the formation of silyl ethers.
Biology: It is used in studies involving the reorientation dynamics of water molecules in binary mixtures.
Industry: It is evaluated for use as a food additive owing to its nutty aroma when present in solution at very low concentrations
作用机制
The mechanism of action of 2,6-lutidine hydrochloride involves its role as a base in organic reactions. The steric hindrance provided by the two methyl groups makes it less nucleophilic than pyridine, allowing it to act as a mild base without participating in unwanted side reactions. Protonation of 2,6-lutidine gives lutidinium, which can be used as a weak acid in various chemical processes .
相似化合物的比较
- 3,5-Lutidine
- 2,4-Lutidine
- 2,6-Dimethylpiperidine
Comparison: 2,6-Lutidine hydrochloride is unique due to the steric effects of its two methyl groups, which make it less nucleophilic and more suitable as a non-nucleophilic base in organic synthesis. This property distinguishes it from other lutidine derivatives, which may have different nucleophilic and steric characteristics .
属性
IUPAC Name |
2,6-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-6-4-3-5-7(2)8-6;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJBUFGFNUEIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



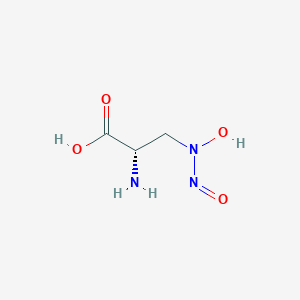

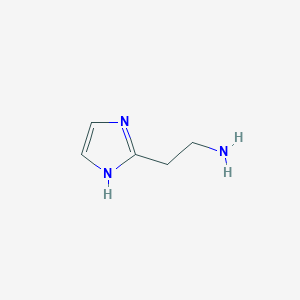


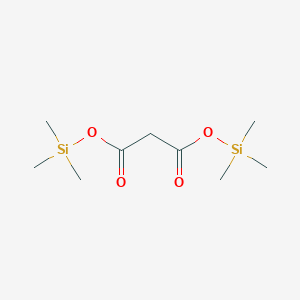
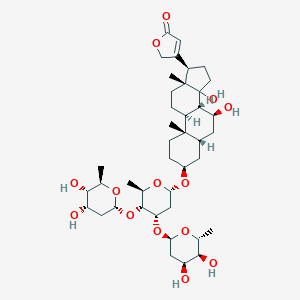
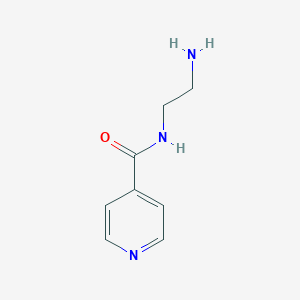

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

![3-phenylbenzo[b]phenalen-7-one](/img/structure/B98977.png)
